molecular formula C4H4I2 B14307816 1,4-Diiodobut-2-yne CAS No. 116529-73-8

1,4-Diiodobut-2-yne

Cat. No.: B14307816
CAS No.: 116529-73-8
M. Wt: 305.88 g/mol
InChI Key: COJDINJLLPTTSL-UHFFFAOYSA-N
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Description

1,4-Diiodobut-2-yne is an organic compound with the molecular formula C₄H₄I₂. It belongs to the class of alkynes, characterized by a carbon-carbon triple bond. This compound is notable for its two iodine atoms attached to the terminal carbons of the butyne chain. The presence of iodine atoms makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

1,4-Diiodobut-2-yne can be synthesized through several methods. One common approach involves the double elimination reaction of a dihaloalkane. For instance, starting with 1,4-dibromobut-2-yne, the bromine atoms can be replaced with iodine atoms using sodium iodide in acetone. This reaction proceeds via a nucleophilic substitution mechanism, where the iodide ions displace the bromide ions.

Another method involves the direct iodination of but-2-yne. This process requires the use of molecular iodine (I₂) and a suitable catalyst, such as copper(I) iodide (CuI), to facilitate the addition of iodine atoms to the alkyne.

Chemical Reactions Analysis

1,4-Diiodobut-2-yne undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂⁻), to form different derivatives.

    Reduction Reactions: The compound can be reduced to 1,4-dibut-2-yne using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize this compound to form corresponding diols or carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form larger alkyne-containing molecules.

Scientific Research Applications

1,4-Diiodobut-2-yne has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through click chemistry reactions. This allows for the study of biological processes and the development of new bioconjugates.

    Medicine: In medicinal chemistry, this compound is used to create novel drug candidates. Its ability to form stable carbon-iodine bonds makes it a valuable intermediate in drug synthesis.

    Industry: The compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1,4-diiodobut-2-yne depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by transferring electrons from the reducing agent to the alkyne, breaking the carbon-iodine bonds.

In coupling reactions, such as the Sonogashira coupling, the compound forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The iodine atoms act as leaving groups, allowing the alkyne to couple with another alkyne or aryl halide.

Comparison with Similar Compounds

1,4-Diiodobut-2-yne can be compared with other dihalobutynes, such as 1,4-dibromobut-2-yne and 1,4-dichlorobut-2-yne. While all these compounds share a similar structure, the presence of different halogen atoms imparts unique reactivity and properties.

    1,4-Dibromobut-2-yne: This compound is less reactive than this compound due to the lower reactivity of bromine compared to iodine. It is often used as a precursor in the synthesis of this compound.

    1,4-Dichlorobut-2-yne: This compound is even less reactive than its bromine and iodine counterparts. It is used in different synthetic applications where a less reactive halogen is desired.

The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate in various chemical reactions and applications.

Properties

CAS No.

116529-73-8

Molecular Formula

C4H4I2

Molecular Weight

305.88 g/mol

IUPAC Name

1,4-diiodobut-2-yne

InChI

InChI=1S/C4H4I2/c5-3-1-2-4-6/h3-4H2

InChI Key

COJDINJLLPTTSL-UHFFFAOYSA-N

Canonical SMILES

C(C#CCI)I

Origin of Product

United States

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